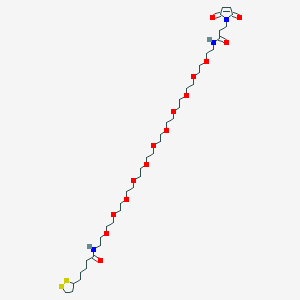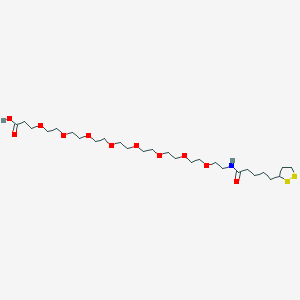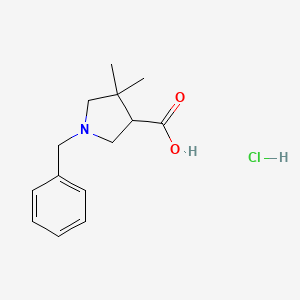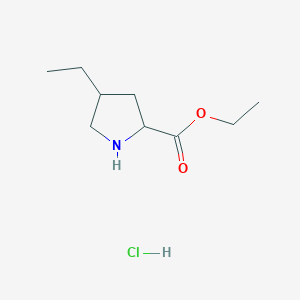
2-(3,4-Dimethyl-phenyl)-acetamidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethyl-phenyl)-acetamidine hydrochloride, commonly referred to as 2-DPAH, is a synthetic organic compound used in scientific research applications. It is a white, crystalline solid with a molecular weight of 218.7 and a melting point of 132-134°C. 2-DPAH is a chiral compound, meaning that it has two different configurations, or “mirror images” of the same molecule. 2-DPAH is used in various laboratory experiments, including biochemical, physiological, and pharmacological studies.
Wissenschaftliche Forschungsanwendungen
2-DPAH is used in various scientific research applications, including biochemical, physiological, and pharmacological studies. It is used to study the effects of drugs on the body, as well as the effects of certain compounds on biochemical pathways. It is also used to study the effects of certain compounds on the nervous system and the cardiovascular system.
Wirkmechanismus
2-DPAH acts as an agonist at certain receptors in the body, such as the serotonin 5-HT2A receptor. It binds to these receptors and activates them, which leads to a cascade of biochemical reactions. These reactions can affect various physiological processes, such as respiration, heart rate, and blood pressure.
Biochemical and Physiological Effects
2-DPAH has been shown to have various biochemical and physiological effects. It has been found to have an antidepressant-like effect in animals, as well as an anxiolytic effect. It has also been found to have anticonvulsant, anti-inflammatory, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-DPAH in laboratory experiments is that it is a relatively safe and non-toxic compound. It also has a wide range of applications, making it useful for a variety of experiments. The main limitation of using 2-DPAH is that it is a chiral compound, meaning that it has two different configurations. This can make it difficult to accurately measure the effects of the compound in experiments.
Zukünftige Richtungen
The future of 2-DPAH research is promising. Potential future directions for research include exploring the effects of 2-DPAH on other biochemical pathways, examining its effects on different types of cells, and studying its potential therapeutic applications. Additionally, further research is needed to better understand the mechanism of action of 2-DPAH and its potential side effects. Finally, research is needed to develop more efficient and cost-effective synthesis methods for 2-DPAH.
Synthesemethoden
2-DPAH can be synthesized from the reaction of 3,4-dimethyl-phenyl acetic acid with anhydrous hydrochloric acid. The reaction is carried out in a two-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser. The reaction mixture is heated to a temperature of 100°C and stirred for 2 hours. After cooling, the reaction mixture is filtered, washed with water, and then dried to yield the desired product.
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenyl)ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c1-7-3-4-9(5-8(7)2)6-10(11)12;/h3-5H,6H2,1-2H3,(H3,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURAMJWURKINMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=N)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethyl-phenyl)-acetamidine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester, 97%](/img/structure/B6354140.png)



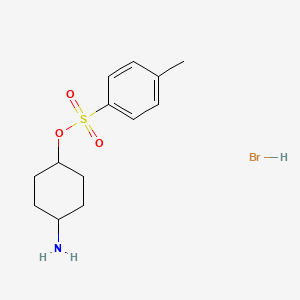
![2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-yl)-pentanoic acid hydrochloride](/img/structure/B6354169.png)

